Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate
Description
Contextualization of α,β-Unsaturated Carbonyl Frameworks in Modern Organic Chemistry
The α,β-unsaturated carbonyl framework, with the general structure (O=CR)−Cα=Cβ−R, is a cornerstone of modern organic chemistry. wikipedia.org This structural motif is found in a vast array of molecules, including enones, enals, and unsaturated esters, and is characterized by a conjugated system where the carbonyl group is linked to an alkene. wikipedia.org This conjugation endows these molecules with a unique electronic landscape and reactivity.
The powerful electron-withdrawing nature of the carbonyl group deactivates the C=C double bond towards electrophilic attack, making it less reactive than a simple alkene. uobabylon.edu.iq Conversely, this same electronic pull activates the framework for nucleophilic attack. uobabylon.edu.iq Resonance delocalization transmits the electrophilic character of the carbonyl carbon to the β-carbon, creating two primary electrophilic sites. libretexts.orgrsc.org Consequently, these compounds can undergo nucleophilic attack at either the carbonyl carbon (1,2-addition) or, more significantly, at the β-carbon (1,4-conjugate addition or Michael addition). wikipedia.orglibretexts.org This dual reactivity makes α,β-unsaturated carbonyl compounds exceptionally versatile intermediates in synthesis, enabling the formation of complex molecular architectures through reactions like cycloadditions, conjugate additions, and hydrogenations. wikipedia.org
Significance of Furan (B31954) Ring Systems in Heterocyclic Synthesis and Molecular Diversity
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental building block in organic and medicinal chemistry. nih.gov Its aromaticity arises from a planar ring system with six delocalized π-electrons, satisfying Hückel's rule. However, the high electronegativity of the oxygen atom makes furan less aromatic and more reactive than its counterparts like thiophene (B33073) and pyrrole, and significantly more reactive than benzene (B151609) in electrophilic substitution reactions. quora.comquora.comksu.edu.sa This heightened reactivity, which typically directs substitution to the 2-position, makes furan a valuable synthon. ijabbr.com
The furan nucleus is a privileged scaffold found in numerous natural products, particularly terpenoids, and is a key component in a wide range of pharmacologically active compounds. ksu.edu.saijabbr.comorientjchem.org Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. orientjchem.org The furan ring can act as a bioisostere for phenyl groups, offering modified electronic and steric properties that can enhance a molecule's bioavailability and drug-receptor interactions. orientjchem.org Furthermore, furan derivatives serve as precursors for sustainable materials, such as bioplastics and resins, highlighting their importance in the development of renewable chemical building blocks. rsc.org
| Compound | Heteroatom | Electronegativity of Heteroatom | Resonance Energy (kJ/mol) | Reactivity Order (Electrophilic Substitution) |
|---|---|---|---|---|
| Benzene | - | - | ~150 | Lowest |
| Thiophene | S | 2.58 | ~121 | Moderate |
| Pyrrole | N | 3.04 | ~88 | Highest |
| Furan | O | 3.44 | ~67 | High |
Data compiled from multiple sources. quora.comksu.edu.sa
Structural Features and Electronic Properties of Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate
This compound is a polyfunctional molecule that integrates the distinct chemical features of a furan ring and an α,β-unsaturated γ-ketoester. The core structure consists of a four-carbon chain containing a ketone at the C-2 position (α-carbon) and a carbon-carbon double bond between C-3 (β-carbon) and C-4 (γ-carbon). An ethyl ester group is attached to the carbonyl carbon of the ketone, and a furan ring is linked to the γ-carbon via its 3-position.
The electronic properties of this molecule are dictated by the interplay between the electron-rich furan ring and the electron-deficient conjugated ketoester system.
The α,β-Unsaturated γ-Ketoester Moiety : This part of the molecule is a strong electron-withdrawing group. The conjugation of the C=C double bond with two carbonyl groups (one ketone, one ester) creates significant electrophilicity at both the C-2 and C-4 (β) positions, making it susceptible to nucleophilic attack. rsc.org
This combination results in a polarized molecule with multiple reactive sites, capable of participating in a diverse range of chemical transformations.
| Structural Feature | Expected Contribution to Reactivity |
|---|---|
| Ethyl Ketoester Group | Enhances electrophilicity of the α-keto group and provides a site for hydrolysis or transesterification. |
| α,β-Unsaturated System | Creates electrophilic centers at the β-carbon for conjugate (Michael) addition and the carbonyl carbon for 1,2-addition. wikipedia.orglibretexts.org |
| Furan Ring | Acts as an electron-donating group, modulating the reactivity of the conjugated system. Can participate in electrophilic substitution or act as a diene in Diels-Alder reactions. ijabbr.com |
| 3-yl Linkage | Provides a specific regio-isomeric structure that may influence steric hindrance and electronic interactions differently than a 2-yl linkage. |
Overview of Current Research Trajectories and Identified Knowledge Gaps
Research into related α,β-unsaturated γ-ketoesters shows a focus on their use in cyclodimerization and annulation reactions to build complex fused heterocyclic systems like pyrano-ketal-lactones. acs.org Similarly, the synthesis of functionalized furans is a highly active area of research, driven by their utility in pharmaceuticals, agrochemicals, and materials science. mdpi.com Methodologies often focus on palladium-catalyzed cyclizations and other novel synthetic routes to access diverse furan scaffolds. mdpi.comacs.orgorganic-chemistry.org
However, a significant knowledge gap exists specifically for this compound. A thorough review of available scientific literature reveals a scarcity of studies detailing its synthesis, characterization, or reactivity. While its isomers and related structures, such as Ethyl 4-(furan-2-yl)-2-oxobut-3-enoate, are mentioned as chemical products, dedicated research on the 3-yl variant is not prominent. nih.govguidechem.com
Future research trajectories would logically begin with the development of an efficient and scalable synthesis for this specific compound. Subsequent studies would likely explore its unique reactivity, leveraging its multiple functional groups. Key areas of investigation could include:
Michael Additions : Probing the regioselectivity of nucleophilic attack at the β-carbon.
Cycloaddition Reactions : Investigating its potential as a dienophile or, if the furan ring acts as the diene, its utility in intramolecular Diels-Alder reactions to form complex polycyclic structures.
Medicinal Chemistry : Screening for biological activity, given the established pharmacological importance of both the furan and unsaturated carbonyl motifs. ijabbr.comorientjchem.org
Polymer Science : Exploring its potential as a bio-based monomer for the development of new polymers, an area where furanic compounds are gaining traction. rsc.org
Addressing these gaps would provide a more complete understanding of this molecule and could unlock its potential as a valuable building block in organic synthesis and materials science.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
ethyl (E)-4-(furan-3-yl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(12)9(11)4-3-8-5-6-13-7-8/h3-7H,2H2,1H3/b4-3+ |
InChI Key |
PPPUYPNDVJPGOL-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/C1=COC=C1 |
Canonical SMILES |
CCOC(=O)C(=O)C=CC1=COC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Furan 3 Yl 2 Oxobut 3 Enoate
Established Multi-Step Synthesis Pathways
The traditional synthesis of Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate likely relies on well-established multi-step pathways that have been foundational in organic synthesis. These methods, while robust, often involve multiple stages, including condensation reactions, esterification, and various functional group interconversions.
Condensation Reactions Involving Furan-3-carboxaldehyde Derivatives
A primary and logical approach to constructing the carbon skeleton of this compound is through a condensation reaction. The Claisen-Schmidt or Knoevenagel condensations are classic methods for forming α,β-unsaturated carbonyl compounds. frontiersin.orgnih.gov In this context, furan-3-carboxaldehyde serves as a key starting material.
The core of this strategy involves the reaction of furan-3-carboxaldehyde with a compound containing an active methylene (B1212753) group, such as ethyl pyruvate (B1213749). The basic or acidic conditions of these reactions facilitate the formation of the crucial carbon-carbon double bond. For instance, the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone or ester is a widely used method for preparing chalcones and their analogues. nih.gov
| Reactant 1 | Reactant 2 | Condensation Type | Key Features |
| Furan-3-carboxaldehyde | Ethyl pyruvate | Claisen-Schmidt | Base-catalyzed reaction forming the α,β-unsaturated ketoester in one step. |
| Furan-3-carboxaldehyde | Malonic acid monoethyl ester | Knoevenagel-Doebner | Involves condensation followed by decarboxylation to yield the unsaturated ester. |
These condensation reactions are fundamental in organic synthesis for creating carbon-carbon bonds and are highly applicable to the synthesis of the target molecule. researchgate.net
Esterification and Functional Group Interconversion Strategies
An alternative or complementary synthetic route involves the initial synthesis of the corresponding carboxylic acid, 4-(furan-3-yl)-2-oxobut-3-enoic acid, followed by esterification. Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid, is a common and effective strategy for this transformation. nih.govgoogle.com
Chemo- and Regioselective Functionalization Approaches
The furan (B31954) ring itself can be subject to various functionalization reactions. Synthesizing derivatives of furan-3-carboxaldehyde with specific substituents on the furan ring requires chemo- and regioselective control. The inherent reactivity of the furan ring, particularly at the C2 and C5 positions, necessitates careful selection of reaction conditions and directing groups to achieve substitution at the desired C3 position.
Methods for the regioselective synthesis of substituted furans are an active area of research. bohrium.comnih.govdocumentsdelivered.comresearchgate.net These can include metallation-alkylation sequences or transition-metal-catalyzed cross-coupling reactions on a pre-functionalized furan core. nih.gov Achieving high regioselectivity is crucial for the synthesis of analogues of this compound with modified furan rings.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. usf.edu For the synthesis of this compound and related compounds, this can involve the use of catalysts instead of stoichiometric reagents, the selection of safer solvents, and the design of more atom-economical reactions. frontiersin.org
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to condensation reactions. frontiersin.org For example, the Claisen-Schmidt condensation to form chalcones has been carried out under solvent-free conditions, often with microwave or ultrasound assistance to accelerate the reaction. ekb.eg These methods can lead to higher yields, shorter reaction times, and a significant reduction in waste. The application of such solvent-free conditions to the condensation of furan-3-carboxaldehyde with ethyl pyruvate represents a promising green route to the target molecule.
| Reaction Condition | Advantages | Potential Application |
| Microwave-assisted synthesis | Rapid heating, shorter reaction times, often higher yields. ekb.eg | Claisen-Schmidt condensation. |
| Ultrasound-aided synthesis | Enhanced reaction rates through acoustic cavitation. ekb.eg | Knoevenagel condensation. |
| Mechanochemistry | Reactions induced by mechanical force, often solvent-free. | Solid-state condensation reactions. |
The development of these modern and sustainable approaches offers more efficient and environmentally benign alternatives to traditional synthetic methods for preparing this compound.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, analogous reactions involving the synthesis of α,β-unsaturated esters and furan derivatives suggest a viable pathway.
A plausible microwave-assisted approach would involve the condensation of 3-furaldehyde (B129913) with ethyl pyruvate. This reaction, typically a Claisen-Schmidt condensation, can be facilitated by microwave heating in the presence of a suitable catalyst. For instance, the synthesis of related quinolone carboxylates has been efficiently achieved in a one-pot microwave-assisted procedure involving the cyclization of aminomethylenemalonate intermediates. researchgate.net Similarly, the synthesis of various 2,3-disubstituted benzofurans has been expedited using microwave irradiation under Sonogashira conditions, highlighting the utility of this technology in furan ring functionalization. bldpharm.com
The reaction conditions for a hypothetical microwave-assisted synthesis of this compound could be optimized by screening various solvents, catalysts (both acidic and basic), and microwave power levels. The use of solvent-free conditions or high-boiling point solvents that efficiently absorb microwave energy could be particularly advantageous. researchgate.net
| Parameter | Variables | Rationale |
|---|---|---|
| Catalyst | Proline, Piperidine, NaOH, H2SO4 | Screening of both base and acid catalysts to find the optimal conditions for the condensation reaction. |
| Solvent | Ethanol, DMF, Toluene, Solvent-free | Choice of solvent can significantly affect microwave absorption and reaction kinetics. |
| Microwave Power | 100-300 W | Optimization of power to control reaction temperature and rate while avoiding decomposition. |
| Temperature | 80-150 °C | Higher temperatures can accelerate the reaction, but need to be balanced against potential side reactions. |
| Reaction Time | 5-30 min | Microwave synthesis typically allows for significantly reduced reaction times compared to conventional heating. |
Catalysis for Enhanced Atom Economy and Energy Efficiency
Atom economy is a fundamental principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. scispace.com Catalytic processes are paramount in achieving high atom economy by enabling reactions to proceed with high selectivity and efficiency, often under milder conditions, thus reducing energy consumption.
For instance, the use of solid acid or base catalysts could simplify product purification and allow for catalyst recycling, further enhancing the green credentials of the synthesis. Research in the development of sustainable and atom-economic reactions has highlighted the utility of organophosphine catalysis and palladium-catalyzed reactions in constructing complex molecules. rsc.org While not directly applied to the target molecule, these principles can guide the selection of an appropriate catalytic system.
| Catalyst Type | Example | Advantages for Atom Economy |
|---|---|---|
| Organocatalyst | Proline or its derivatives | Metal-free, often biodegradable, and can operate under mild conditions. Promotes aldol-type reactions with high efficiency. |
| Heterogeneous Catalyst | Zeolites, functionalized resins | Facilitates easy separation of the catalyst from the reaction mixture, allowing for recycling and reducing waste. |
| Biocatalyst | Aldolases | Highly selective, operates in aqueous media under mild conditions, and is environmentally benign. |
| Transition Metal Catalyst | Palladium or Ruthenium complexes | Can enable novel, highly selective bond formations, although the metal itself can be a source of waste if not recycled. scispace.com |
Continuous Flow Chemistry Implementations for Scalability
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly in terms of scalability, safety, and process control. The use of microreactors or packed-bed reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities.
The synthesis of α,β-unsaturated esters has been successfully demonstrated in continuous flow systems. For example, a continuous flow protocol for the synthesis of β-amino α,β-unsaturated esters has been developed, showcasing the feasibility of this technology for producing similar compound classes. A flow-based synthesis of α-ketoesters has also been reported, utilizing immobilized reagents and scavengers to streamline the purification process.
A continuous flow setup for the synthesis of this compound would likely involve pumping a solution of the starting materials (3-furaldehyde and ethyl pyruvate) and a catalyst through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The product stream would then be collected and could potentially be subjected to in-line purification. This approach would be particularly beneficial for large-scale production, offering a safer and more efficient alternative to batch synthesis. rsc.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Often requires significant process redevelopment for scale-up. | Easily scalable by running the system for longer periods or by parallelization. |
| Safety | Handling of large quantities of reagents can be hazardous. Poor heat dissipation. | Small reaction volumes at any given time enhance safety. Excellent heat and mass transfer. |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility. |
| Productivity | Can be limited by reaction and work-up times. | Higher space-time yields and potential for automation. |
Stereoselective Synthesis and Chiral Induction for Analogues
The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as the introduction of chirality can have a profound impact on the biological activity of a molecule. Asymmetric catalysis provides a powerful tool for achieving high levels of enantioselectivity in the formation of new stereocenters.
Asymmetric Catalysis in α,β-Unsaturated Ketone Formation
The asymmetric synthesis of α,β-unsaturated ketones and their derivatives can be achieved through various catalytic methods, including organocatalysis and transition metal catalysis. While the direct asymmetric formation of the double bond in the target molecule is challenging, the focus is often on subsequent stereoselective transformations of the α,β-unsaturated system.
However, related asymmetric reactions that construct chiral centers adjacent to an α,β-unsaturated system are well-established. For example, asymmetric aldol (B89426) reactions between α,β-unsaturated ketoesters and ketones, catalyzed by chiral diamines, have been shown to produce aldol adducts with excellent yields and enantioselectivities. nih.govresearchgate.net This approach could be adapted to generate chiral analogues of this compound by reacting it with a suitable nucleophile in the presence of a chiral catalyst.
Furthermore, the asymmetric hydrogenation of α-substituted α,β-unsaturated acyclic ketones, catalyzed by chiral iridium complexes, has been developed for the preparation of chiral allylic alcohols with high enantiomeric excess. This methodology could potentially be applied to a derivative of the target compound to introduce a chiral center at the γ-position.
Diastereoselective Routes for Chiral Center Generation
Diastereoselective reactions are crucial for the synthesis of complex molecules with multiple stereocenters. For acyclic systems like this compound, controlling the relative stereochemistry of newly formed chiral centers is a key challenge.
Conjugate addition reactions to α,β-unsaturated esters are a common strategy for generating chiral centers at the β-position. The diastereoselectivity of these reactions can be controlled by using chiral substrates, chiral reagents, or chiral catalysts. For instance, the conjugate addition of organometallic reagents to α,β-unsaturated esters can be rendered diastereoselective by the presence of a chiral auxiliary on the ester or by the use of a chiral ligand on the metal. beilstein-journals.org
Decarboxylative aldol reactions of β,γ-unsaturated α-ketoesters with α-keto acids, catalyzed by chiral metal complexes, have been shown to produce α-substituted β-hydroxy esters with high diastereo- and enantioselectivity. nih.gov This type of transformation could be envisioned for a derivative of this compound to introduce two new stereocenters with good stereocontrol.
| Stereoselective Method | Catalyst/Reagent | Potential Chiral Center Introduced | Key Features |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral organocatalyst (e.g., thiourea) or Chiral metal complex (e.g., Cu-BOX) | β-position | Forms a new C-C or C-heteroatom bond with high enantioselectivity. |
| Asymmetric Aldol Reaction | Chiral diamine or Proline derivative | α- and β-positions of the adduct | Creates two new stereocenters simultaneously, often with good diastereoselectivity. nih.govresearchgate.net |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complex | α- or β-position (of the saturated product) | Reduces the double bond enantioselectively to create one or two new stereocenters. |
| Diastereoselective Conjugate Addition | Chiral auxiliary or Chiral ligand | β-position | The existing chirality in the substrate or catalyst directs the stereochemical outcome of the reaction. beilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Furan 3 Yl 2 Oxobut 3 Enoate
Reactivity of the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl moiety in Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate is expected to be the primary site of reactivity. This system is characterized by its electrophilic nature at the β-carbon, making it susceptible to nucleophilic attack.
Nucleophilic Addition Reactions (e.g., Michael Additions)
In theory, this compound should readily undergo Michael additions. This type of conjugate addition involves the attack of a soft nucleophile, such as an enolate, amine, or thiol, to the β-carbon of the α,β-unsaturated system. However, specific studies detailing the reaction of this compound with various nucleophiles, including reaction conditions, yields, and stereochemical outcomes, are not documented. Data tables illustrating the scope of such reactions are therefore unavailable.
Electrophilic Transformations and Substitutions
Reactions involving electrophilic attack on the α,β-unsaturated system are less common but can occur under specific conditions. Furthermore, the furan (B31954) ring itself is susceptible to electrophilic substitution. The directing effects of the butenoate substituent on the furan ring would influence the regioselectivity of such reactions. However, no experimental studies have been found that investigate electrophilic transformations or substitutions on this compound.
Transformations Involving the Keto and Ester Functional Groups
The molecule also possesses a ketone and an ethyl ester group, which are expected to exhibit their characteristic reactivities.
Keto-Enol Tautomerism Studies
The presence of a hydrogen atom on the carbon adjacent to the keto group allows for the existence of keto-enol tautomers. The equilibrium between these forms is influenced by factors such as solvent and temperature. Spectroscopic or computational studies to determine the relative stability and interconversion rates of the keto and enol forms of this compound have not been reported.
Cyclization and Annulation Reactions
The multifunctional nature of this compound makes it a potential precursor for the synthesis of more complex heterocyclic structures through cyclization and annulation reactions. For instance, intramolecular reactions or reactions with binucleophiles could lead to the formation of new ring systems. Despite this potential, no published research has explored the use of this compound in such synthetic strategies.
Intramolecular Cyclization Pathways for Heterocycle Formation
The structure of this compound is conducive to intramolecular cyclization reactions, which can lead to the formation of various heterocyclic scaffolds. These reactions are typically triggered by the interaction of the nucleophilic furan ring with the electrophilic centers of the butenoate chain, or by the involvement of the enone system in cyclization cascades.
One plausible pathway involves the protonation of the carbonyl oxygen of the enone, enhancing the electrophilicity of the β-carbon. This can be followed by a nucleophilic attack from the C2 or C5 position of the furan ring, leading to the formation of a bicyclic intermediate. Subsequent rearrangement and aromatization could yield substituted benzofuran (B130515) or related oxygen-containing heterocyclic systems. The regioselectivity of such a cyclization would be influenced by the electronic and steric effects of the substituents on both the furan ring and the butenoate chain.
Analogous intramolecular cyclizations have been observed in related systems. For instance, substituted 4-aryl-4-oxobut-2-enoic acids have been shown to undergo cyclization to form furan-2(3H)-one derivatives in the presence of reagents like acetic anhydride. researchgate.net Similarly, the cyclization of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids has been reported to yield fused furanone derivatives. osi.lv These examples suggest that under appropriate conditions, the butenoate chain of this compound could participate in similar cyclization processes.
The reaction conditions, such as the choice of acid or base catalyst and the solvent, would play a crucial role in directing the reaction towards a specific cyclized product. The presence of the ester group also offers a handle for further transformations, potentially leading to a diverse range of complex heterocyclic structures.
Intermolecular Annulations (e.g., [4+2] Cycloadditions)
The conjugated diene system within the furan ring and the activated double bond of the enone moiety make this compound a potential candidate for intermolecular annulation reactions, particularly [4+2] cycloadditions (Diels-Alder reactions). In such reactions, the furan ring can act as the diene component, reacting with a suitable dienophile to form a bridged bicyclic adduct.
The viability of furan and its derivatives as dienes in Diels-Alder reactions is well-established, although the aromatic character of furan can sometimes lead to reversible reactions. The presence of the electron-withdrawing butenoate substituent at the 3-position of the furan ring would influence its reactivity as a diene. Computational studies on similar systems have shown that substituents can significantly affect the activation energy and feasibility of such cycloadditions. researchgate.net
Alternatively, the electron-deficient double bond of the enone system in this compound could act as a dienophile, reacting with a suitable diene. This would lead to the formation of a six-membered ring fused to the furan moiety. The stereoselectivity and regioselectivity of such a reaction would be governed by the frontier molecular orbital interactions between the diene and the dienophile. The development of enzyme-catalyzed intermolecular [4+2] cycloadditions has also been reported, highlighting the potential for biocatalytic approaches to control the stereochemistry of such transformations. nih.gov
Furthermore, competing [3+2] cycloaddition pathways might also be possible under certain conditions, as has been observed in reactions of nucleophilic olefins with related butenoate systems. rsc.org The specific reaction partners and conditions would determine the predominant reaction pathway.
Furan Ring Reactivity and Transformations
The furan ring in this compound is a key determinant of its chemical behavior. Beyond its role in cycloaddition reactions, the furan moiety can undergo a variety of other transformations, including electrophilic aromatic substitution and ring-opening or rearrangement processes.
Electrophilic Aromatic Substitutions on the Furan Moiety
Furan is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, and these reactions typically occur at the C2 and C5 positions, which are electronically enriched. pearson.compearson.com The substitution at these positions leads to a more stable cationic intermediate (a σ-complex) due to the delocalization of the positive charge over three resonance structures. quora.com
In the case of this compound, the butenoate substituent at the 3-position will influence the regioselectivity of subsequent electrophilic attacks. The electron-withdrawing nature of the substituent would generally deactivate the furan ring towards electrophilic substitution. However, it is expected to direct incoming electrophiles to the C2 and C5 positions, which are still the most nucleophilic sites on the ring. The directing effect of substituents on five-membered heterocyclic rings is a well-studied phenomenon. youtube.com
Typical electrophilic substitution reactions that could be envisaged for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, although milder conditions than those used for benzene would likely be required. total-synthesis.com The specific outcome of these reactions would depend on the nature of the electrophile and the reaction conditions.
Ring-Opening and Rearrangement Processes
The furan ring is susceptible to ring-opening under various conditions, including acidic or oxidative environments. researchgate.net For instance, acid-catalyzed hydrolysis of the furan ring can lead to the formation of 1,4-dicarbonyl compounds. In the case of this compound, such a process would yield a complex linear dicarbonyl compound. The conditions that promote the ring-opening of the furan moiety in furfuryl alcohol polymerization have been studied, highlighting the sensitivity of the furan ring to acidic conditions and the presence of water. mdpi.com
Oxidative ring-opening is another important transformation of furans. Depending on the oxidant and reaction conditions, a variety of products can be obtained. For example, oxidation with reagents like bromine in methanol (B129727) can lead to the formation of dialkoxydihydrofurans, which can be further converted to other useful intermediates.
Rearrangement reactions of furan derivatives are also known. For example, the Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. While the substrate is not a furylcarbinol, the potential for acid-catalyzed rearrangements involving the furan ring and the butenoate side chain should be considered.
Computational Chemistry and Theoretical Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms, transition states, and reactivity of molecules like this compound.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
DFT calculations can be employed to model the various reaction pathways discussed in the preceding sections. For instance, the intramolecular cyclization pathways can be investigated by calculating the energies of the reactants, intermediates, transition states, and products. This would allow for a determination of the activation barriers for different possible cyclization routes and help in predicting the most favorable reaction pathway.
Similarly, for intermolecular [4+2] cycloadditions, DFT can be used to study the frontier molecular orbital (FMO) interactions between this compound and potential reaction partners. The energies of the HOMO and LUMO of the reactants can provide insights into the reactivity and regioselectivity of the cycloaddition. DFT has been successfully applied to study the Diels-Alder reaction of furan derivatives, elucidating the effects of substituents and reaction conditions. researchgate.netpku.edu.cn
DFT calculations can also shed light on the mechanism of electrophilic aromatic substitution on the furan ring. The relative stabilities of the σ-complex intermediates formed upon attack at different positions of the furan ring can be calculated to rationalize the observed regioselectivity. Furthermore, the transition states for these substitution reactions can be located and characterized, providing a detailed picture of the reaction mechanism. Such studies have been performed on the conversion of furfural (B47365) on catalyst surfaces, demonstrating the utility of DFT in understanding the reactivity of furan derivatives. acs.orgresearchgate.net
Finally, DFT can be used to explore the potential energy surfaces for ring-opening and rearrangement reactions. By mapping out the energetic landscape of these transformations, it is possible to identify the most likely reaction pathways and the factors that control them. For example, DFT has been used to study the hydrogenation and ring-opening of furan on palladium surfaces. rsc.org
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy and symmetry of these orbitals are paramount in predicting the feasibility and outcome of a chemical reaction.
The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital devoid of electrons and thus acts as an electron acceptor. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability.
For furan and its derivatives, the delocalized π-electron system of the furan ring significantly influences the nature of the frontier orbitals. Computational studies on various furan-containing molecules provide insight into their electronic properties and reactivity. For instance, a Density Functional Theory (DFT) study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) calculated the HOMO and LUMO energy values. The HOMO energy was found to be -5.2822 eV, while the LUMO energy was -1.2715 eV, resulting in a HOMO-LUMO energy gap of 4.0106 eV. This relatively large energy gap is indicative of good chemical stability for this particular molecule. The distribution of these orbitals is also key; in FDI, the HOMO is localized over the imidazole (B134444) and phenyl rings, whereas the LUMO is situated on the imidazole and chloro-substituted phenyl ring, suggesting that charge transfer primarily occurs within this part of the molecule upon electronic excitation.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Quantum Chemical Descriptors for Understanding Intrinsic Reactivity
Beyond FMO analysis, a range of quantum chemical descriptors derived from conceptual DFT provides a more quantitative framework for understanding the intrinsic reactivity of a molecule. These descriptors are calculated from the energies of the frontier orbitals and offer valuable insights into the stability and electrophilic/nucleophilic nature of a compound.
Key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A soft molecule has a small HOMO-LUMO gap and is more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).
These descriptors are instrumental in predicting how a molecule will behave in a chemical reaction. For example, a high electrophilicity index suggests a molecule will act as a strong electrophile. In a study of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, the global electrophilicity of the nitroalkene was found to be 2.24 eV, significantly higher than that of the methoxyfuran (0.39 eV), indicating that the reaction is driven by the transfer of electron density from the furan derivative to the nitroalkene.
Using the FMO energies from the representative furan derivative, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, we can calculate these quantum chemical descriptors to illustrate their application.
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 5.2822 | -EHOMO |
| Electron Affinity (A) | 1.2715 | -ELUMO |
| Electronegativity (χ) | 3.27685 | (I + A) / 2 |
| Chemical Hardness (η) | 2.00535 | (I - A) / 2 |
| Chemical Softness (S) | 0.49867 | 1 / η |
| Electrophilicity Index (ω) | 2.6775 | μ2 / 2η |
Structural Modifications and Design of Ethyl 4 Furan 3 Yl 2 Oxobut 3 Enoate Analogues
Synthesis of Derivatives with Varied Furan (B31954) Substitution Patterns
The furan moiety is a key structural element, and its substitution pattern significantly influences the electronic properties of the entire molecule. researchgate.net Alterations to the furan ring can be achieved by starting with appropriately substituted furan-3-carbaldehydes or by direct modification of the furan ring in the parent compound, where electrophilic substitution is a common reaction for furans.
Synthesis via Substituted Furan-3-carbaldehydes:
A primary route to introduce diversity is through the condensation reaction of a substituted furan-3-carbaldehyde with ethyl pyruvate (B1213749). This reaction, often an aldol-type condensation, directly installs the desired substitution pattern onto the final product. A variety of substituted furans can be synthesized through established organic methodologies. organic-chemistry.org For instance, electrophilic substitution reactions on furan, such as nitration or bromination, can yield precursors for further functionalization. The Vilsmeier-Haack reaction is a classic method for formylating furan rings, which can be adapted to produce a range of substituted furan aldehydes. mdpi.com
Table 1: Hypothetical Derivatives of Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate with Varied Furan Substitutions
| Derivative Name | Substituent on Furan Ring | Starting Furan Aldehyde |
| Ethyl 4-(2-methylfuran-3-yl)-2-oxobut-3-enoate | 2-Methyl | 2-Methylfuran-3-carbaldehyde |
| Ethyl 4-(5-bromofuran-3-yl)-2-oxobut-3-enoate | 5-Bromo | 5-Bromofuran-3-carbaldehyde |
| Ethyl 4-(2-nitrofuran-3-yl)-2-oxobut-3-enoate | 2-Nitro | 2-Nitrofuran-3-carbaldehyde |
| Ethyl 4-(furan-2,4-diyl)bis(2-oxobut-3-enoate) | 4-(Ethyl-2-oxobut-3-enoate) | Furan-2,4-dicarbaldehyde |
This table presents plausible synthetic targets based on known chemical reactions.
The electronic nature of the substituent on the furan ring is expected to impact the reactivity of the α,β-unsaturated system. Electron-donating groups would likely increase the electron density of the double bond, potentially affecting its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups would enhance the electrophilicity of the β-carbon.
Modifications of the Ethyl Ester and Keto Moieties
The ethyl ester and keto functional groups are prime targets for modification, offering pathways to a wide range of derivatives with altered steric and electronic properties.
Ester Modifications:
The ethyl ester can be readily modified through standard organic transformations. Hydrolysis of the ester under basic or acidic conditions would yield the corresponding carboxylic acid. This acid can then be converted to a variety of other esters via Fischer esterification with different alcohols (e.g., methanol (B129727), isopropanol) or to amides by reaction with amines. Transesterification, another viable method, allows for the direct conversion of the ethyl ester to other alkyl esters. mdpi.com
Keto Modifications:
The keto group, being a carbonyl, is susceptible to a range of nucleophilic additions. pressbooks.pub Reduction of the ketone, for instance with sodium borohydride, would yield the corresponding secondary alcohol. Reaction with Grignard reagents or organolithium compounds could introduce various alkyl or aryl groups at the carbonyl carbon. The keto group can also be a site for reactions like the Wittig reaction to form a new carbon-carbon double bond. The reactivity of this ketone is influenced by the conjugated system. wikipedia.org
Table 2: Potential Modifications of the Ester and Keto Groups
| Modification Type | Reagent/Condition | Resulting Functional Group |
| Ester Hydrolysis | NaOH, H₂O/H⁺ | Carboxylic Acid |
| Transesterification | CH₃OH, H⁺ | Methyl Ester |
| Amidation (from acid) | SOCl₂, then R₂NH | Amide |
| Ketone Reduction | NaBH₄ | Secondary Alcohol |
| Grignard Reaction | RMgBr, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
This table outlines potential chemical transformations based on the functional groups present in the parent molecule.
Alterations to the α,β-Unsaturated But-3-enoate (B1239731) Backbone
The α,β-unsaturated but-3-enoate backbone is a crucial determinant of the molecule's reactivity, particularly its behavior as a Michael acceptor. wikipedia.org Modifications to this backbone can significantly alter its chemical properties.
One approach to modifying the backbone is through conjugate addition reactions, also known as Michael additions. pressbooks.pubquizlet.com A wide array of nucleophiles, including organocuprates (Gilman reagents), amines, and enolates, can add to the β-carbon of the unsaturated system. quizlet.comlibretexts.org This introduces a substituent at the β-position and saturates the double bond.
Another strategy involves reactions that target the double bond itself. For example, catalytic hydrogenation would reduce the double bond to a single bond, yielding ethyl 4-(furan-3-yl)-2-oxobutanoate. Epoxidation of the double bond using a peroxy acid would form an epoxide ring.
Furthermore, substitution at the α-position is also conceivable, potentially through enolate chemistry under carefully controlled conditions to avoid polymerization or other side reactions.
Conformational Analysis of Synthesized Analogues
The three-dimensional shape, or conformation, of the synthesized analogues plays a critical role in their reactivity and interactions with other molecules. Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational preferences of furan derivatives. nih.govresearchgate.net These studies can predict the most stable geometries and the energy barriers for rotation around single bonds. nih.govresearchgate.net
For this compound and its analogues, key conformational aspects include:
Rotation around the furan-vinyl bond: This determines the relative orientation of the furan ring and the butenoate chain.
Conformation of the butenoate chain: The planarity of the α,β-unsaturated system is a significant factor.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable data to validate the computational models. researchgate.net For example, the magnitude of coupling constants and the observation of Nuclear Overhauser Effects (NOEs) can give insights into the spatial arrangement of atoms.
Table 3: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description | Expected Influence on Properties |
| C2(furan)-C3(furan)-C4-C3 | Rotation of the furan ring relative to the side chain | Affects conjugation and electronic properties |
| C3(furan)-C4-C3-C2 | Planarity of the α,β-unsaturated system | Influences reactivity in conjugate additions |
| O(ester)-C1-O-CH₂ | Orientation of the ethyl group | Can affect steric hindrance at the ester carbonyl |
This table highlights important structural parameters for understanding the 3D structure of the molecule and its derivatives.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Chemical Transformations
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific transformation. dntb.gov.uaresearchgate.net For the analogues of this compound, QSRR models could be developed to predict their reactivity in reactions such as Michael additions. researchgate.net
The development of a QSRR model typically involves:
Data Set Generation: Synthesizing a library of analogues with systematic structural variations.
Reactivity Measurement: Quantifying the reaction rate or yield for a specific chemical transformation for each analogue.
Descriptor Calculation: Computing a set of molecular descriptors for each analogue. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the observed reactivity. researchgate.netnih.gov
For Michael addition reactions, descriptors related to the electrophilicity of the β-carbon would be particularly relevant. nih.gov Quantum chemical calculations can provide valuable descriptors, such as the calculated activation energy for the reaction with a model nucleophile. rsc.org A successful QSRR model can be a powerful tool for predicting the reactivity of new, unsynthesized analogues, thereby guiding the design of compounds with desired chemical properties.
Advanced Analytical and Spectroscopic Characterization
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Specific Infrared (IR) and Raman spectra for Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate, which would allow for the identification and assignment of characteristic vibrational frequencies for its functional groups (furan ring, α,β-unsaturated ketone, ester), are not available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
There is no available high-resolution mass spectrometry data that would provide the accurate mass of the molecular ion and allow for the elucidation of its characteristic fragmentation patterns upon ionization.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
No crystallographic studies on this compound have been reported. Consequently, information regarding its single-crystal structure, bond lengths, bond angles, and torsional angles is not available.
Chiroptical Techniques (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
While this compound is achiral as named, the introduction of a chiral center, for instance, through asymmetric synthesis, would necessitate the use of chiroptical techniques to determine its enantiomeric purity and absolute configuration. Electronic Circular Dichroism (ECD) is a powerful method for such stereochemical assignments in chiral molecules containing chromophores.
The furan (B31954) ring and the α,β-unsaturated keto-ester moiety in this compound are chromophores that would give rise to distinct signals in an ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of atoms around the chiral center. For analogous chiral furan-containing compounds, the helicity of the molecule often dictates the sign of the Cotton effect. nih.gov
In a hypothetical scenario where a chiral version of this compound exists, the determination of its absolute configuration would involve comparing the experimental ECD spectrum with a theoretically calculated spectrum. This computational approach, typically employing time-dependent density functional theory (TD-DFT), allows for the assignment of the absolute configuration with a high degree of confidence. The enantiomeric purity can be quantified by comparing the magnitude of the experimental ECD signal to that of a known enantiomerically pure standard.
The chiroptical properties of related chiral furan-containing spiro-fused polycyclic aromatic compounds have been investigated, demonstrating the utility of ECD in elucidating their stereochemistry. nih.gov Similarly, studies on chiral 2(5H)-furanones have shown that the sign of the Cotton effects can be correlated to the absolute configuration at the stereocenter. researchgate.net
Table 1: Representative Chiroptical Data for Chiral Furan Derivatives
| Compound Class | Chromophore | Typical Wavelength Range (nm) | Observed Cotton Effect | Reference |
| Chiral 2,3-dihydrobenzo[b]furans | Benzofuran (B130515) | 250-300 | Positive or Negative based on helicity | nih.gov |
| Furan-containing Oxahelicenes | Fused aromatic system | 300-450 | Dependent on helical structure | chinesechemsoc.org |
| Chiral 4-substituted 2(5H)-furanones | Furanone | 200-260 | Correlates with absolute configuration | researchgate.net |
This table presents representative data for classes of compounds structurally related to the subject of this article to illustrate the application of chiroptical techniques.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Reaction Monitoring in Research Settings
Hyphenated analytical techniques are indispensable tools for the analysis of this compound, offering both high-resolution separation and sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for purity assessment and real-time monitoring of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and thermally stable furan derivatives, GC-MS is a standard and powerful technique. mdpi.comrestek.com this compound, with its expected volatility, can be effectively analyzed by GC-MS. The gas chromatograph separates the compound from impurities and starting materials based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification.
In a research setting, GC-MS can be used to monitor the progress of the synthesis of this compound. By taking aliquots from the reaction mixture at different time points, the depletion of starting materials and the formation of the product can be tracked, allowing for optimization of reaction conditions such as temperature, time, and catalyst loading. The purity of the final product can be determined by integrating the peak area of the target compound relative to the total peak area of all components in the chromatogram.
Table 2: Typical GC-MS Parameters for Furan Derivative Analysis
| Parameter | Value | Reference |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Inlet Temperature | 250 °C | restek.com |
| Oven Program | 50 °C (1 min), ramp to 250 °C at 10 °C/min | restek.com |
| MS Ionization | Electron Ionization (EI) at 70 eV | thermofisher.com |
This table provides typical parameters used for the GC-MS analysis of furan derivatives, which would be applicable to the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For less volatile compounds or for analyses requiring higher sensitivity and specificity, LC-MS/MS is the technique of choice. This method is particularly useful for analyzing complex mixtures and for quantifying trace-level components. The liquid chromatograph separates the components of a mixture in the liquid phase, which is often more suitable for larger and more polar molecules.
The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecule of interest is selected in the first mass analyzer, fragmented, and then the resulting fragment ions (product ions) are detected in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even in the presence of co-eluting interfering substances. researchgate.net
LC-MS/MS is invaluable for monitoring reactions in complex biological matrices or for high-throughput screening of reaction conditions. For keto esters, derivatization may sometimes be employed to enhance ionization efficiency and improve chromatographic behavior. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for Keto Acid Analysis
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) | nih.gov |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | acs.org |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion (Hypothetical) | [M+H]+ or [M-H]- of the target compound | N/A |
| Product Ions (Hypothetical) | Characteristic fragments of the target compound | N/A |
This table outlines typical parameters for the LC-MS/MS analysis of keto acids, which could be adapted for this compound.
Applications As Synthetic Intermediates and Precursors in Advanced Organic Synthesis
Role as a Versatile Building Block in Heterocyclic Chemistry
The structural framework of Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate makes it a promising candidate for the synthesis of a variety of heterocyclic compounds. The electrophilic nature of the α,β-unsaturated system, coupled with the carbonyl groups, provides multiple sites for nucleophilic attack and subsequent cyclization reactions.
Precursors for Pyridine, Pyrrole, and Pyran Derivatives
Despite the plausible reactivity of this compound in cycloaddition and condensation reactions, a review of the scientific literature reveals a notable absence of specific studies detailing its use as a direct precursor for the synthesis of pyridine, pyrrole, and pyran derivatives. While analogous compounds containing a furan-2-yl moiety are utilized in such transformations, dedicated research on the synthetic routes from the furan-3-yl isomer to these fundamental heterocyclic systems is not documented. The unique electronic and steric properties imparted by the 3-substituted furan (B31954) ring could lead to different reactivity and product selectivity compared to its 2-yl counterpart, representing an unexplored area of research.
Scaffold Construction for Fused and Polycyclic Systems
The potential for this compound to serve as a foundational element in the construction of more complex fused and polycyclic systems is significant. The furan nucleus itself can participate in Diels-Alder reactions, and the butenoate chain offers functionalities for annulation reactions. However, specific examples of its application in the synthesis of such intricate molecular frameworks are not reported in the current body of scientific literature. The development of synthetic methodologies to access fused heterocyclic systems, such as furo[c,d]pyridines or other related structures, from this precursor remains an open avenue for investigation.
Utility in Complex Molecule Synthesis and Retrosynthetic Analysis
The incorporation of furan-containing building blocks is a common strategy in the total synthesis of natural products and the development of medicinally relevant molecules. The furan ring can act as a latent 1,4-dicarbonyl equivalent or undergo various transformations to construct other cyclic systems.
Incorporation into Natural Product Synthesis Strategies
A comprehensive search of synthetic literature does not yield any instances where this compound has been explicitly used as a key intermediate or building block in the total synthesis of a natural product. While the furan moiety is present in numerous natural products, the specific substitution pattern and functional handles of this compound have not been strategically employed in reported retrosynthetic analyses.
Synthesis of Chemically Diverse Compound Libraries
The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The multiple reaction sites on this compound make it an attractive starting material for the generation of a diverse range of molecules. By reacting it with various nucleophiles, dienophiles, or other reagents, a library of compounds with varying heterocyclic cores and peripheral functional groups could theoretically be generated. Nevertheless, there are no published studies that specifically describe the use of this compound for the synthesis of such chemically diverse compound libraries.
Potential in Material Science: Precursors for Specialty Polymers or Functional Materials
The conjugated system within this compound, along with the potential for the furan ring to be incorporated into polymer backbones, suggests possible applications in material science. Furan-based polymers have been investigated for their electronic and thermal properties.
Currently, there is no available research that demonstrates the use of this compound as a monomer or precursor for the synthesis of specialty polymers or functional materials. The exploration of its polymerization, either through the vinyl group or by leveraging the furan ring, has not been reported.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Chemo- and Stereoselective Transformations
The furan (B31954) moiety and the α,β-unsaturated keto-ester functionality within Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate present multiple reactive sites. A key challenge and a significant area of future research lie in the development of novel catalytic systems that can achieve high levels of chemo- and stereoselectivity in transformations of this and related substrates.
Chemo- and Stereoselective Catalysis:
The design of catalysts that can differentiate between the various reactive centers of furan-containing enoates is a primary objective. For instance, in reactions such as Michael additions, Diels-Alder cycloadditions, or hydrogenations, the catalyst must selectively activate the desired functional group while leaving others intact. Organocatalysis, transition-metal catalysis, and biocatalysis are all promising avenues for achieving such selectivity.
Recent advancements in asymmetric catalysis offer a glimpse into the potential for controlling the stereochemical outcome of reactions involving furan derivatives. For example, the use of chiral catalysts can facilitate the enantioselective synthesis of complex molecules from furan-based starting materials. The development of catalysts that can induce high levels of diastereo- and enantioselectivity in reactions of this compound will be crucial for its application in the synthesis of pharmaceuticals and other chiral compounds.
Below is a table summarizing potential catalytic systems and their applications in the transformation of furan-containing compounds:
| Catalytic System | Transformation | Potential Advantages |
| Chiral Phosphoric Acids | Asymmetric Michael Additions | High enantioselectivity, mild reaction conditions |
| Transition Metal Complexes (e.g., Rh, Ru, Pd) | Hydrogenation, C-H Activation | High efficiency, broad substrate scope |
| N-Heterocyclic Carbenes (NHCs) | Umpolung reactions, Annulations | Unique reactivity, access to novel products |
| Enzymes (e.g., reductases, lipases) | Biocatalytic reductions, resolutions | High selectivity, environmentally benign |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. acs.org For a molecule like this compound, these computational tools can accelerate the discovery of new reactions, optimize existing processes, and even predict the outcomes of unexplored chemical space. nih.govmdpi.com
Predictive Modeling and Reaction Optimization:
Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the products, yields, and stereoselectivity of new transformations. mdpi.comnih.govnih.govmdpi.com For this compound, AI models could predict its reactivity with a wide range of reagents and catalysts, thereby guiding experimental efforts and reducing the need for extensive trial-and-error. nih.gov These models can also identify the optimal reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of a desired product. mdpi.com
De Novo Design of Synthetic Routes:
The following table illustrates the potential applications of AI and ML in the study of this compound:
| AI/ML Application | Description | Potential Impact |
| Reaction Outcome Prediction | Predicting the major product, yield, and stereoselectivity of reactions. acs.org | Reduced experimental effort, accelerated discovery of new reactions. |
| Retrosynthesis Planning | Proposing novel and efficient synthetic routes to the target molecule. mdpi.comresearchgate.net | More sustainable and cost-effective synthesis. |
| Catalyst Design | Identifying new catalyst structures with improved activity and selectivity. | Development of more efficient and selective catalytic systems. |
| Mechanism Elucidation | Assisting in the determination of reaction mechanisms from experimental data. researchgate.netrug.nlnih.gov | Deeper understanding of reaction pathways and improved process control. |
Exploration of Novel Bio-inspired Synthetic Pathways for Compound Synthesis
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and biocatalytic approaches to the synthesis of this compound and other furan derivatives offer a sustainable and efficient alternative to traditional chemical methods. rug.nl
Enzymatic and Whole-Cell Biocatalysis:
Enzymes, with their exquisite selectivity, can be employed to perform specific transformations on furan-containing substrates. acs.org For example, oxidoreductases could be used for the selective reduction of the keto group or the carbon-carbon double bond in this compound. researchgate.net Lipases could be utilized for enantioselective esterification or hydrolysis reactions. The development of multi-enzyme cascades, where several enzymatic steps are performed in a single pot, can further streamline the synthesis of complex furan derivatives. researchgate.netresearchgate.net
Biomass Valorization:
Furan compounds are readily accessible from biomass, making them attractive building blocks for a bio-based economy. nih.govmdpi.com Research into the conversion of carbohydrates and lignocellulosic biomass into furan-3-yl derivatives could provide a renewable and sustainable source for the synthesis of this compound. This approach aligns with the principles of green chemistry by reducing our reliance on fossil fuels. nih.gov
The table below highlights some bio-inspired approaches for the synthesis of furan-containing compounds:
| Bio-inspired Approach | Description | Potential Advantages |
| Enzymatic Synthesis | Use of isolated enzymes to catalyze specific reactions. acs.org | High selectivity, mild reaction conditions, reduced waste. |
| Whole-Cell Biotransformation | Utilization of microorganisms to perform multi-step syntheses. | Cost-effective, potential for complex transformations. |
| Biomass Conversion | Deriving furan-based building blocks from renewable resources. nih.govmdpi.com | Sustainable and environmentally friendly. |
| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps to create efficient synthetic routes. researchgate.net | Leverages the advantages of both catalysis types. |
Advanced In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
A detailed understanding of reaction kinetics and mechanisms is essential for optimizing chemical processes and developing new synthetic methodologies. Advanced in-situ spectroscopic techniques provide a powerful toolkit for monitoring reactions in real-time, offering insights that are often inaccessible through traditional analytical methods.
Real-Time Reaction Analysis:
Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical reaction. This real-time data is invaluable for determining reaction rates, identifying transient intermediates, and elucidating complex reaction mechanisms. For reactions involving this compound, these techniques could be used to study the kinetics of catalytic transformations, providing a deeper understanding of the catalyst's mode of action.
Operando Spectroscopy:
Operando spectroscopy takes in-situ monitoring a step further by simultaneously measuring the spectroscopic signature of a catalyst under reaction conditions. This allows for the direct correlation of the catalyst's structure and electronic properties with its catalytic activity and selectivity. For heterogeneous catalytic reactions involving furan derivatives, operando techniques can provide crucial information about the nature of the active sites and the mechanism of surface reactions.
The following table summarizes some advanced in-situ spectroscopic techniques and their potential applications in studying reactions of this compound:
| Spectroscopic Technique | Information Obtained | Application |
| In-situ FTIR/Raman | Vibrational information of functional groups | Monitoring changes in bonding during a reaction |
| In-situ NMR | Structural information of molecules in solution | Identifying intermediates and determining reaction pathways |
| Mass Spectrometry | Molecular weight of species in the reaction mixture | Detecting intermediates and products in real-time |
| Operando X-ray Absorption Spectroscopy (XAS) | Electronic and local structure of a catalyst | Probing the active state of a catalyst during reaction |
Q & A
Basic Questions
Q. How is Ethyl 4-(furan-3-yl)-2-oxobut-3-enoate synthesized and purified in laboratory settings?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, reacting furan-3-carbaldehyde with ethyl acetoacetate under basic conditions (e.g., NaOH or KOH). Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients. Structural confirmation is achieved through H NMR (e.g., furan proton signals at δ 7.3–8.1 ppm) and GC-MS analysis to verify molecular weight and purity (e.g., base peak at m/z 210 [M]) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify furan ring protons (δ 6.5–8.0 ppm) and α,β-unsaturated ketone signals (δ 5.8–6.5 ppm for enolic protons).
- IR Spectroscopy : Stretching vibrations at ~1700 cm (ester C=O) and ~1650 cm (α,β-unsaturated ketone).
- GC-MS : Retention time and fragmentation patterns (e.g., loss of ethyl group [M–46]) confirm molecular identity and detect impurities like styrene or unreacted intermediates .
Q. What common impurities arise during synthesis, and how are they mitigated?
- Methodological Answer : By-products such as ethyl 4-(ethyloxy)-2-oxobut-3-enoate (from solvent side reactions) or residual furan-3-carbaldehyde may form. These are minimized by optimizing reaction stoichiometry, temperature control (60–80°C), and post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or preparative TLC. GC-MS area% analysis quantifies impurities, with thresholds set at <1% for research-grade material .
Advanced Questions
Q. How do computational and experimental data resolve contradictions in stereochemical assignments of this compound?
- Methodological Answer : Discrepancies in E/Z isomerism or furan ring orientation are addressed via:
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain (e.g., dihedral angles between furan and enone systems) .
- DFT Calculations : Comparison of experimental NMR shifts with computed values (e.g., B3LYP/6-31G* level) validates preferred conformers.
- Dynamic NMR : Variable-temperature studies detect rotational barriers in the enone system, resolving ambiguities in tautomeric equilibria .
Q. What mechanistic insights explain the reactivity of this compound in aldol addition reactions?
- Methodological Answer : The α,β-unsaturated ketone moiety undergoes regioselective nucleophilic attack. For example:
- Enzyme-Catalyzed Reactions : Lyases (e.g., EC 4.1.2.34) cleave the compound into pyruvate and aryl aldehydes, with furan acting as an electron-withdrawing group that stabilizes transition states .
- Base-Catalyzed Aldol : Kinetic studies (UV-Vis monitoring) reveal rate acceleration due to furan’s conjugation with the enone system, lowering activation energy by 15–20 kJ/mol compared to non-aromatic analogs .
Q. How does this compound participate in microbial degradation pathways?
- Methodological Answer : In Pseudomonas spp., the compound is metabolized via retro-aldol cleavage by hydratase-aldolases (e.g., EC 4.1.2.33), yielding furan-3-carbaldehyde and pyruvate. Isotopic labeling (C-NMR) tracks carbon flow, while gene knockout studies confirm enzyme specificity. Degradation rates are pH-dependent, with optimal activity at pH 7.5–8.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
